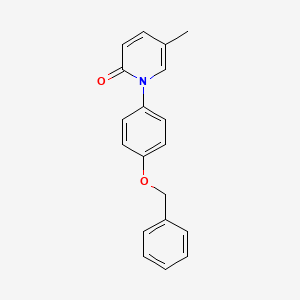
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone, also known as 4-benzyloxy-5-methyl-2-pyridone, is an organic compound with a variety of applications in scientific research. It is a small, colorless solid with a molecular weight of 201.26 g/mol and a melting point of about 90°C. It has a high boiling point of about 490°C and is soluble in most organic solvents. Its structure consists of a benzyloxy group attached to a pyridone ring.
Applications De Recherche Scientifique
The compound “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” belongs to a broader class of chemical entities that exhibit significant biological and chemical properties. Although the specific applications of this compound were not directly found, insights can be drawn from the properties and applications of closely related chemical classes and derivatives. Below, we discuss the scientific research applications of compounds with structural or functional similarities, providing insights into potential areas of application for the compound .
Antimicrobial and Anticancer Properties
One of the notable applications of similar compounds is in the development of antimicrobial and anticancer agents. For instance, p-Cymene, a monoterpene with a benzene ring similar to the benzyl group in the compound of interest, exhibits antimicrobial properties. This indicates potential for similar compounds to be used in biomedical applications, especially in addressing microbial resistance and developing new antimicrobial agents (Marchese et al., 2017).
Synthetic Relevance and Biological Activities
3,4-Dihydro-2(1H)-pyridones, structurally related to the compound of interest, are recognized for their synthetic relevance and biological activities. These compounds serve as precursors for various biologically active molecules, showcasing their importance in medicinal chemistry due to their broad range of biological activities (Chalán-Gualán et al., 2022).
Pharmaceutical Solvent Applications
N-Methyl-2-pyrrolidone (NMP), while not structurally identical, shares functional relevance with the pyridone moiety. NMP is a potent solubilizing agent with significant applications in pharmaceutical sciences. This underscores the potential utility of pyridone derivatives as solvents or in facilitating drug formulation processes (Jouyban et al., 2010).
Optoelectronic Materials Development
Compounds like quinazolines and pyrimidines, which share a heterocyclic core with pyridones, have been explored for their applications in optoelectronic materials. This suggests potential for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” in the development of luminescent materials, photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).
Orientations Futures
While specific future directions for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” are not directly available, research on related compounds continues to be a focus for many laboratories. For instance, a study reported the design and synthesis of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors . This suggests that there is ongoing interest in the development and study of complex organic molecules for various applications.
Propriétés
IUPAC Name |
5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOFIUTSSIOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652469 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | |
CAS RN |
1076199-02-4 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

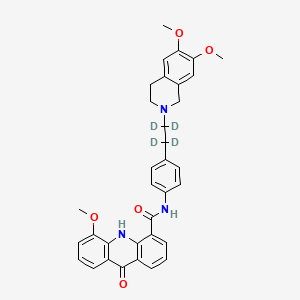
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
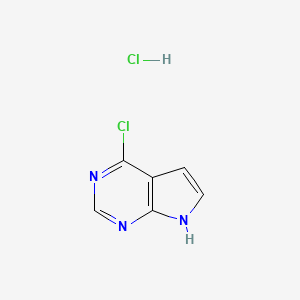

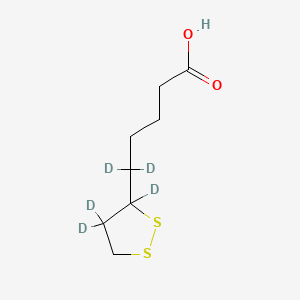

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

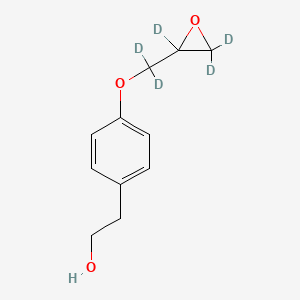
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
